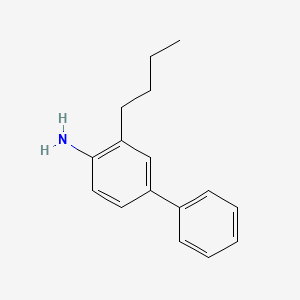
3-Butyl-4-aminobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-4-aminobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with an amino group at the 4-position and a butyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-4-aminobiphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butyl-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-Butyl-4-aminobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Butyl-4-aminobiphenyl involves its interaction with specific molecular targets and pathways. For instance, it can form DNA adducts, leading to DNA damage and potential mutagenic effects. This interaction is mediated by the formation of reactive oxygen species during its metabolism, which can cause oxidative stress and cellular damage .
Vergleich Mit ähnlichen Verbindungen
4-Aminobiphenyl: Similar in structure but lacks the butyl group at the 3-position.
3-Butylbiphenyl: Similar but lacks the amino group at the 4-position.
4-Butyl-2-aminobiphenyl: Similar but with different substitution patterns on the biphenyl core
Uniqueness: 3-Butyl-4-aminobiphenyl is unique due to the presence of both the butyl and amino groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
389104-61-4 |
|---|---|
Molekularformel |
C16H19N |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
2-butyl-4-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-2-3-7-15-12-14(10-11-16(15)17)13-8-5-4-6-9-13/h4-6,8-12H,2-3,7,17H2,1H3 |
InChI-Schlüssel |
UMGSSWXSBGBJIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=CC(=C1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


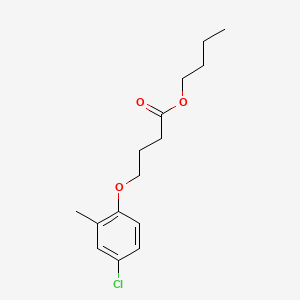
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
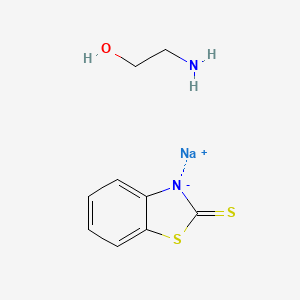
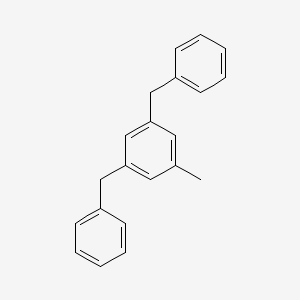
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)
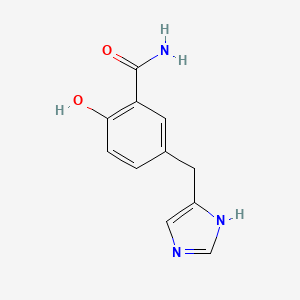

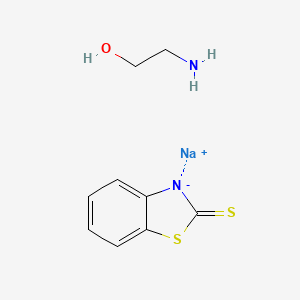

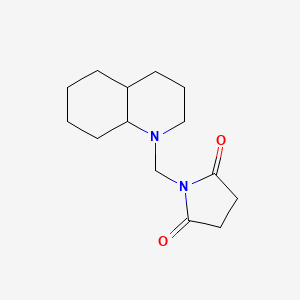
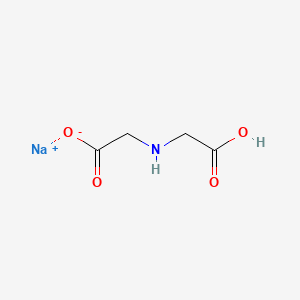
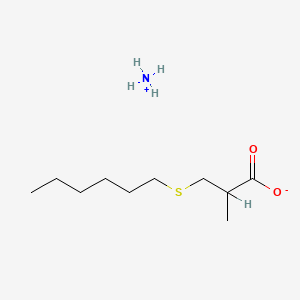
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)

